![molecular formula C24H25N7O B2988492 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide CAS No. 1396846-09-5](/img/structure/B2988492.png)
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Antagonists and Ligands
Research has identified various arylpiperazines as alpha 1-adrenoceptor (AR) subtype-selective antagonists, showcasing the potential for compounds within this class to influence receptor binding. Studies utilizing rabbit bladder neck as a predictive model for human lower urinary tract antagonism revealed that compounds, including those related to the structure of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide, display nanomolar affinity at alpha 1-AR subtypes prevalent in the human lower urinary tract, with significant selectivity over alpha 1D-AR. This research underscores the compound's relevance in developing treatments targeting urinary tract conditions (Elworthy et al., 1997).
Antimicrobial Agents
Thiazolidinone derivatives, synthesized from a related compound structure, exhibited significant antimicrobial activity against a range of bacteria and fungi. This showcases the potential of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide in the development of new antimicrobial agents, further contributing to the combat against resistant microbial strains (Patel et al., 2012).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b][1,6]naphthyridine, and pyrazolo[3,4-b]quinoline derivatives, has been facilitated by reactions involving similar complex structures. These studies contribute to a broader understanding of heterocyclic chemistry and offer insights into new synthetic pathways that may be applicable for pharmaceutical and material science applications (Jachak et al., 2006).
Antituberculosis Activity
Compounds within the same structural family have shown potent activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, for example, revealed compounds with considerable activity against tuberculosis strains, highlighting the potential of related compounds in tuberculosis research and therapy (Lv et al., 2017).
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-16-13-17(2)31(29-16)23-8-7-22(27-28-23)30-11-9-18(10-12-30)24(32)26-20-14-19-5-3-4-6-21(19)25-15-20/h3-8,13-15,18H,9-12H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWZRLRZGCPZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.